Toxicological Safety Profile: Astragaloside II vs. Astragaloside IV in an In Vivo Murine Model
In a direct in vivo comparison assessing toxicity as an immunological adjuvant, Astragaloside II and Astragaloside IV exhibited dramatically different safety profiles. At an equivalent dose of 500 µg administered subcutaneously to mice, Astragaloside II caused a significant 5–10% body weight loss, whereas Astragaloside IV showed no weight loss at this dose, indicating a distinct toxicological signature for Astragaloside II [1]. This establishes a clear and quantifiable difference in the safety window, which is a critical factor for experimental design where toxicity is a key parameter.
| Evidence Dimension | In Vivo Toxicity (Body Weight Change) |
|---|---|
| Target Compound Data | 5-10% weight loss |
| Comparator Or Baseline | Astragaloside IV: 0% weight loss |
| Quantified Difference | 5-10% weight loss vs. 0% weight loss |
| Conditions | Subcutaneous administration of 500 µg dose to mice immunized with KLH-conjugated cancer antigens. |
Why This Matters
This data is essential for researchers designing immunological adjuvant studies, as it quantifies the specific toxicological risk of using Astragaloside II over Astragaloside IV, directly impacting dose selection and experimental feasibility.
- [1] Kornfeind, K., et al. (2010). The Known Immunologically Active Components of Astragalus Account for Only a Small Proportion of the Immunological Adjuvant Activity When Combined with Conjugate Vaccines. Planta Medica, 77(8), 817–824. View Source
